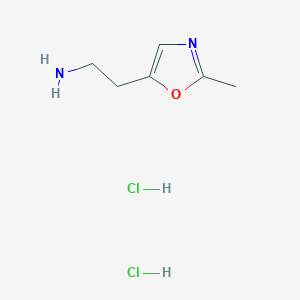![molecular formula C19H35N3O6 B2822751 8-[Bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]octanoic acid CAS No. 1902130-44-2](/img/structure/B2822751.png)
8-[Bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]octanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Molecular Complex Studies and Chemical Investigations
- A study by Thirunarayanan et al. (2017) focused on the hydrogen bonded molecular complex bis(1–hydroxy–2–methylpropan–2–aminium)selenate, highlighting the role of intermolecular proton transfer and hydrogen bonding in determining supramolecular arrangements. This research, involving quantum chemical studies, can provide insights into the structural and vibrational analysis of complex organic molecules, which may be relevant to understanding similar compounds (Thirunarayanan et al., 2017).
Synthetic Chemistry and Compound Applications
- Sutherland and Vederas (2002) explored the radical decomposition of diacyloxyiodobenzenes leading to new analogues of diaminopimelic acid. This work underscores the utility of selective chemical reactions in synthesizing derivatives of amino acids, potentially applicable to the synthesis or modification of complex organic compounds like the one (Sutherland & Vederas, 2002).
Metal Complexes and Biological Evaluation
- Research by Elmas et al. (2020) on the synthesis and biological evaluation of certain spirocyclotetraphosphazene derivatives offers insights into the molecular engineering of compounds for specific biological activities. Although the focus is on phosphazene derivatives, the methodologies and evaluation techniques might be relevant to the research and development of other complex organic molecules (Elmas et al., 2020).
Organic Sensitizers for Solar Cell Applications
- Hagberg et al. (2008) described the engineering of organic sensitizers for dye-sensitized solar cells, highlighting the molecular-level design for enhanced performance. Such research into organic materials for energy applications could offer parallels in designing and applying complex molecules for specific technological uses (Hagberg et al., 2008).
Conducting Polymers and Material Science
- Pron et al. (1993) investigated the protonation of polyemeraldine base by diesters of phosphoric acid, aiming to develop processable conducting polymers. This study demonstrates the intersection of organic chemistry and material science, potentially relevant to applications of complex organic acids in creating functional materials (Pron et al., 1993).
properties
IUPAC Name |
8-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]octanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N3O6/c1-18(2,3)27-16(25)21-15(22-17(26)28-19(4,5)6)20-13-11-9-7-8-10-12-14(23)24/h7-13H2,1-6H3,(H,23,24)(H2,20,21,22,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFMMICKMRRKPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NCCCCCCCC(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-methyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2822674.png)

![1'-oxo-2'-phenyl-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B2822679.png)


![5-[(4-Fluorophenyl)methoxy]-2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2822685.png)

![ethyl (2Z)-2-[2-[(4-chlorobenzoyl)amino]-1,3-thiazol-4-yl]-2-methoxyiminoacetate](/img/structure/B2822688.png)
![8-(2-aminophenyl)-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2822689.png)
![[3-(2,3-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2822691.png)